

Technical Deep Dive: In Vitro Characterization of YKL-01-116

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Compound of Interest

Compound Name:	YKL-01-116
CAS No.:	1957202-71-9
Cat. No.:	B611889

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Executive Summary & Mechanistic Context

YKL-01-116 is a potent, irreversible, and selective chemical probe targeting Cyclin-Dependent Kinase 7 (CDK7). Unlike the prototype covalent inhibitor THZ1, which exhibits "pan-transcriptional" CDK inhibition (targeting CDK7, CDK12, and CDK13), YKL-01-116 was developed to deconvolute the specific biology of CDK7 from its transcriptional cohorts.

For the drug development professional, YKL-01-116 represents a critical tool for Target Validation. It exploits a unique structural vulnerability: a cysteine residue (Cys312) located outside the canonical ATP-binding pocket of CDK7. This allows for high selectivity against the broader kinome, as few kinases possess a spatially equivalent reactive cysteine.

The Structural Logic: "Remote" Covalent Targeting

Most kinase inhibitors rely on ATP-competitive binding, often leading to off-target effects due to the high conservation of the ATP pocket. YKL-01-116 utilizes a hybrid mechanism:

- **Recognition:** The aminopyrazole core binds reversibly to the ATP pocket, orienting the molecule.

- **Reaction:** An electrophilic acrylamide "warhead" is positioned in proximity to Cys312.
- **Irreversibility:** A Michael addition reaction occurs, forming a covalent thioether bond. This leads to time-dependent inhibition and infinite residence time, meaning enzyme activity is silenced until new protein is synthesized.

In Vitro Activity Profile

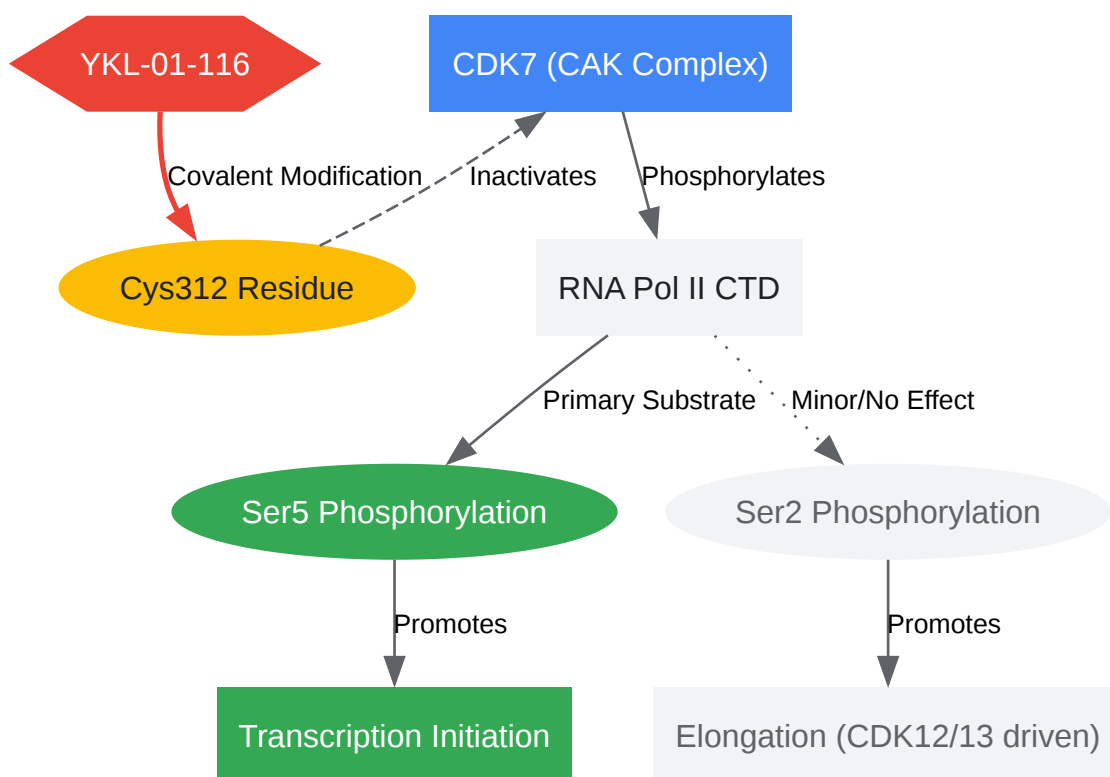
The following data synthesizes biochemical profiling and selectivity assessments.

Table 1: Biochemical Potency & Selectivity Landscape

Parameter	Value / Characteristic	Context
Primary Target	CDK7	Forms covalent bond at Cys312
Biochemical IC50	7.6 nM	Measured via Radioactive Kinase Assay
Mechanism	Covalent (Irreversible)	Requires time-dependent assay for accurate Ki calculation
Selectivity (Kinome)	High	Minimal off-targets at 1 μ M (KiNativ profiling)
Key Off-Targets	CDK2 (1.1 μ M), CDK9 (>1 μ M)	>100-fold window against cell-cycle CDKs
Comparison vs. THZ1	Improved Selectivity	THZ1 inhibits CDK12/13; YKL-01-116 spares them

Mechanistic Diagram: CDK7 Inhibition Pathway

The following diagram illustrates the downstream consequences of YKL-01-116 engagement, specifically differentiating it from broad-spectrum transcriptional CDK inhibitors.



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Figure 1: Mechanism of Action.[1] YKL-01-116 covalently binds Cys312, selectively blocking CDK7-mediated Ser5 phosphorylation (Initiation) while sparing Ser2 (Elongation), unlike THZ1.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed with internal validation steps (negative controls and washout phases) to confirm the covalent mechanism.

Protocol A: Biochemical "Jump-Dilution" Assay

Purpose: To distinguish between reversible and irreversible (covalent) inhibition. A reversible inhibitor will regain activity upon dilution; YKL-01-116 will not.

Reagents:

- Recombinant CDK7/Cyclin H/MAT1 complex.
- Peptide Substrate (e.g., Biotin-Ahx-YSPTSPS).

- Radiolabeled ATP ($[\gamma\text{-}^{33}\text{P}]\text{-ATP}$).

Workflow:

- Incubation: Incubate CDK7 (100 nM) with YKL-01-116 (at 10x IC50, e.g., 100 nM) for 60 minutes.
 - Control A: DMSO only.
 - Control B: Reversible CDK inhibitor (e.g., Staurosporine or a non-covalent analog).
- Dilution (The "Jump"): Rapidly dilute the mixture 100-fold into reaction buffer containing ATP and substrate. Final compound concentration is now 1 nM (well below IC50).
- Reaction: Allow kinase reaction to proceed for 30 minutes.
- Measurement: Capture substrate and measure 33P incorporation.

Interpretation:

- If activity recovers to near Control A levels: Reversible.
- If activity remains inhibited (near 0%): Irreversible (Covalent).

Protocol B: Cellular Target Engagement (Competition Pull-Down)

Purpose: To verify that YKL-01-116 engages CDK7 inside the cell and to assess occupancy.

Workflow Diagram:



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Figure 2: Competition Pull-Down Assay. Pre-treatment with YKL-01-116 prevents the biotinylated probe (Bio-THZ1) from binding CDK7, resulting in the disappearance of the CDK7 band in the pull-down fraction.

Step-by-Step:

- Treatment: Treat cells with increasing concentrations of YKL-01-116 (0, 10, 100, 1000 nM) for 4 hours.
- Lysis: Lyse cells in mild detergent buffer (1% Triton X-100) with protease inhibitors. Do not denature yet.
- Probe Labeling: Add Bio-THZ1 (1 μ M) to the lysate. Incubate for 1 hour at 4°C.
 - Note: Bio-THZ1 binds to any CDK7 not already covalently modified by YKL-01-116.
- Capture: Add Streptavidin-agarose beads. Rotate for 1 hour.
- Wash & Elute: Wash beads 3x with lysis buffer. Boil in SDS-PAGE sample buffer.
- Detection: Perform Western Blot probing for CDK7.
 - Result: A dose-dependent decrease in CDK7 signal indicates successful target engagement.

Critical Considerations for Researchers

When utilizing YKL-01-116, consider these field-proven insights to avoid common pitfalls:

- Potency vs. Selectivity Trade-off: While YKL-01-116 is highly selective, it is less potent in cellular proliferation assays compared to YKL-5-124.^[2] If your endpoint is phenotypic (e.g., apoptosis), ensure you are using sufficient concentrations (1-5 μ M) or consider using YKL-5-124 for phenotypic screening while using YKL-01-116 for mechanistic validation.
- Washout Ineffectiveness: Because the inhibition is covalent, simple washout of the drug will not restore CDK7 activity. Activity only returns upon de novo synthesis of the enzyme. This

makes YKL-01-116 excellent for "pulse-chase" style experiments to determine CDK7 turnover rates.

- The "Cysteine Control": To rigorously prove that an observed effect is due to CDK7 inhibition, use a cell line expressing a CDK7-C312S mutant. This mutant cannot be covalently modified by YKL-01-116. If the drug still causes a phenotype in C312S cells, the effect is off-target.

References

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Sources

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- [2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)

- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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